![molecular formula C17H16N2O B188457 phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol CAS No. 5660-43-5](/img/structure/B188457.png)
phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse range of biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound features an allyl group attached to the nitrogen atom of the benzimidazole ring and a phenylmethanol group at the second position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite . The reaction is carried out under mild conditions in a solvent mixture, followed by purification steps involving hexane and water washes.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the allyl group or the benzimidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Aplicaciones Científicas De Investigación
phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol has several scientific research applications, including:
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The presence of the allyl and phenylmethanol groups may enhance the compound’s ability to bind to these targets, resulting in increased potency and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Ethyl-1H-benzoimidazol-2-yl)-phenyl-methanol
- (1-Methyl-1H-benzoimidazol-2-yl)-phenyl-methanol
- (1-Propyl-1H-benzoimidazol-2-yl)-phenyl-methanol
Uniqueness
phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol is unique due to the presence of the allyl group, which can influence its reactivity and biological activity. The allyl group may enhance the compound’s ability to undergo specific chemical reactions and interact with molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
5660-43-5 |
|---|---|
Fórmula molecular |
C17H16N2O |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
phenyl-(1-prop-2-enylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C17H16N2O/c1-2-12-19-15-11-7-6-10-14(15)18-17(19)16(20)13-8-4-3-5-9-13/h2-11,16,20H,1,12H2 |
Clave InChI |
YPHATWPQCSCPCW-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O |
SMILES canónico |
C=CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O |
Solubilidad |
24.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


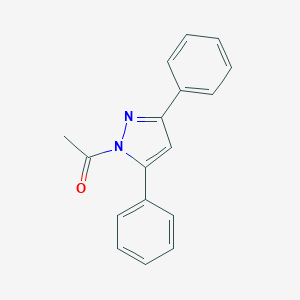
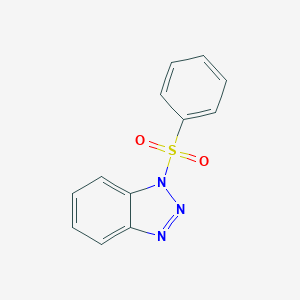
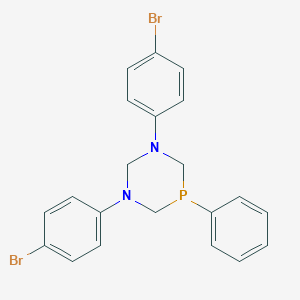
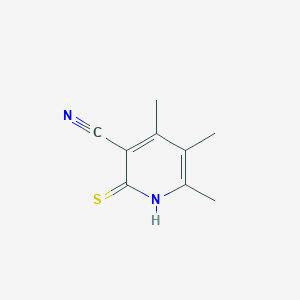

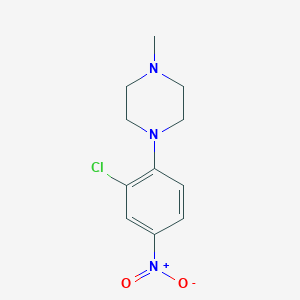

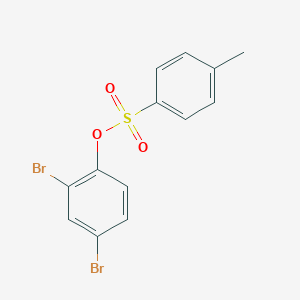
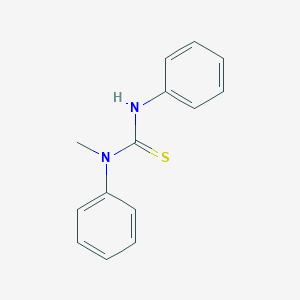
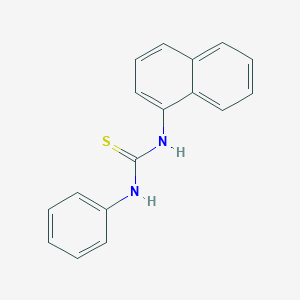
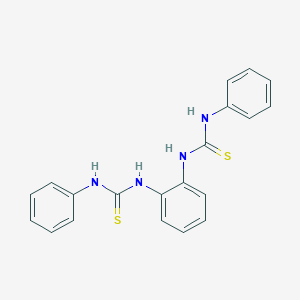
![3-Thiazolidineacetic acid, 5-[(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B188397.png)
![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B188398.png)
![8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188400.png)
